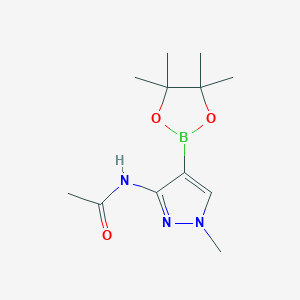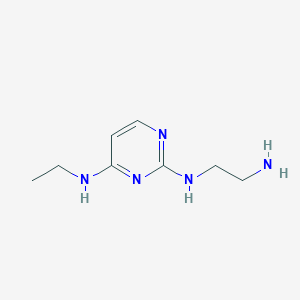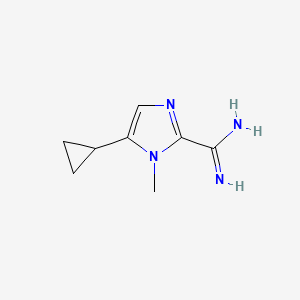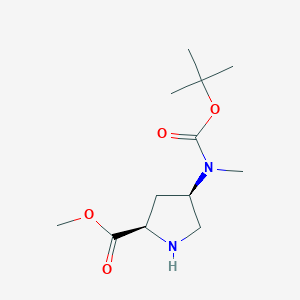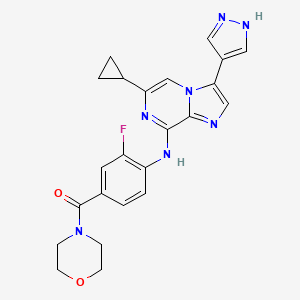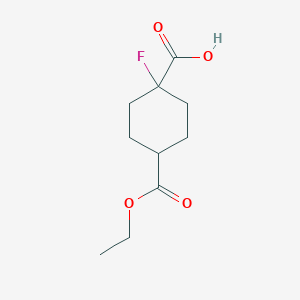
4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid is an organic compound characterized by the presence of both ethoxycarbonyl and fluorine functional groups attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid typically involves the fluorination of a cyclohexane derivative followed by the introduction of the ethoxycarbonyl group. One common method is the fluorination of cyclohexane-1-carboxylic acid using a fluorinating agent such as Selectfluor. The resulting fluorocyclohexane-1-carboxylic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: 4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclohexane derivatives.
科学的研究の応用
4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s metabolic stability and bioavailability. The ethoxycarbonyl group can act as a prodrug moiety, releasing the active compound upon hydrolysis. The molecular targets and pathways involved may vary based on the specific biological activity being investigated.
類似化合物との比較
4-(Ethoxycarbonyl)-1-chlorocyclohexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
4-(Methoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl.
4-(Ethoxycarbonyl)-1-bromocyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in 4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorine or bromine analogs. The ethoxycarbonyl group also provides a balance between hydrophilicity and hydrophobicity, making it a versatile compound for various applications.
特性
分子式 |
C10H15FO4 |
|---|---|
分子量 |
218.22 g/mol |
IUPAC名 |
4-ethoxycarbonyl-1-fluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H15FO4/c1-2-15-8(12)7-3-5-10(11,6-4-7)9(13)14/h7H,2-6H2,1H3,(H,13,14) |
InChIキー |
CVJKWVHHOWTEPL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC(CC1)(C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


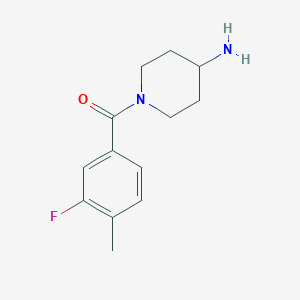
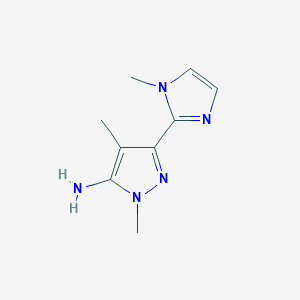


![2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B13336604.png)
![tert-Butyl (R)-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B13336611.png)


![5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol](/img/structure/B13336622.png)
